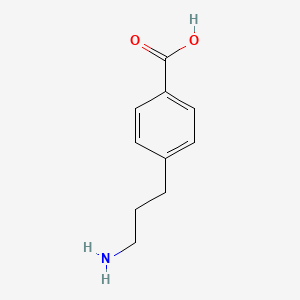
4-(3-Aminopropyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopropyl)benzoic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is characterized by the presence of a benzoic acid moiety substituted with an aminopropyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)benzoic acid typically involves the reaction of 4-cyanobenzoic acid with 1,3-diaminopropane under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
4-(3-Aminopropyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(3-Aminopropyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(3-Aminopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in various biochemical reactions, including conjugation and esterification, affecting the compound’s bioavailability and metabolism .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(3-Aminopropyl)benzoic acid include:
- 4-Aminobenzoic acid
- 3-Aminobenzoic acid
- 2-Aminobenzoic acid
- 4-(2-Aminoethyl)benzoic acid
Uniqueness
This compound is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties.
生物活性
4-(3-Aminopropyl)benzoic acid, an organic compound with the molecular formula C11H15NO2, is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound consists of a benzoic acid moiety substituted with a 3-aminopropyl group at the para position. Its structure allows for significant interactions with various biological systems, making it a subject of interest in drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing pain relief and inflammation pathways.
- Anti-Cancer Potential : Derivatives of this compound have demonstrated promise in anti-cancer studies, suggesting its relevance in developing therapeutic agents targeting specific biological pathways.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Neurotransmitter Modulation | Influences neurotransmitter receptor activity |
| Anti-Cancer Activity | Promising results in targeting cancer pathways |
| Anti-Inflammatory | Potential effects on inflammation reduction |
The primary mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound binds to specific neurotransmitter receptors, which may modulate their activity and influence various signaling pathways.
- Enzyme Interaction : Studies have indicated that it may inhibit certain enzymes involved in inflammatory responses and cancer progression .
Pharmacokinetics
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for assessing its bioavailability and therapeutic potential. Current research is ongoing to evaluate how this compound behaves within biological systems.
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective properties of this compound in animal models, showing reduced neuroinflammation and improved behavioral outcomes following induced injury .
- Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Inflammation Models : Research involving inflammatory models showed that this compound could reduce markers of inflammation significantly, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 4-Aminobenzoic Acid | Aromatic Amine | Precursor for local anesthetics |
| 3-Amino-4-isopropylbenzoic Acid | Aromatic Amine | Exhibits anti-inflammatory properties |
| 4-Aminomethylbenzoic Acid | Aromatic Amine | Known for hemostatic effects |
特性
CAS番号 |
7465-05-6 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
4-(3-aminopropyl)benzoic acid |
InChI |
InChI=1S/C10H13NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7,11H2,(H,12,13) |
InChIキー |
XKDVVEDKZOIEGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















